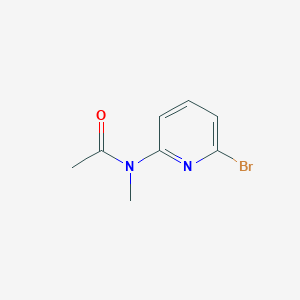

N-(6-Bromopyridin-2-YL)-N-methylacetamide

Description

Significance within Pyridine (B92270) and Amide Chemistry

The significance of N-(6-Bromopyridin-2-YL)-N-methylacetamide in the realm of organic chemistry stems from the integration of two highly functional chemical moieties: a pyridine ring and an amide group. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous biologically active molecules and functional materials. The presence of a bromine atom on the pyridine ring offers a reactive site for further chemical modifications, such as cross-coupling reactions, which are pivotal in the synthesis of more complex molecular architectures.

The amide functional group is one of the most prevalent linkages in medicinal chemistry and materials science, renowned for its stability and hydrogen bonding capabilities. The N-methylation of the amide in this particular compound introduces specific conformational constraints and alters its electronic properties, which can be crucial for tuning its reactivity and interaction with biological targets or other molecules.

Research Context and Scope of Inquiry

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, its chemical and physical properties have been cataloged.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| Appearance | Solid |

| InChI Key | ROJDZKLSUROPIP-UHFFFAOYSA-N |

| SMILES String | CN(C1=CC=CC(Br)=N1)C(C)=O |

This data is compiled from publicly available chemical databases.

Plausible Synthesis of this compound

A likely synthetic pathway to this compound commences with the readily available starting material, 2-amino-6-bromopyridine. The synthesis can be conceptualized as a two-step process:

Acetylation: The primary amine of 2-amino-6-bromopyridine can be acetylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This reaction typically proceeds in the presence of a base to neutralize the acid byproduct, yielding N-(6-bromopyridin-2-yl)acetamide.

N-Methylation: The subsequent step involves the methylation of the amide nitrogen. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base, such as sodium hydride, to deprotonate the amide.

This proposed synthetic route is based on well-established organic chemistry principles for the formation of N-substituted amides.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJDZKLSUROPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674974 | |

| Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-43-4 | |

| Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 6 Bromopyridin 2 Yl N Methylacetamide

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions are powerful tools for constructing C-N bonds, offering pathways to synthesize N-aryl amides from aryl halides. Both copper- and palladium-based catalytic systems have been extensively developed for this purpose.

The Goldberg reaction, a copper-catalyzed N-arylation of amides, represents a classical and effective method for synthesizing compounds like N-(6-Bromopyridin-2-YL)-N-methylacetamide. researchgate.netwikipedia.org This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org Modern iterations of this reaction utilize ligands to facilitate the catalysis, allowing for milder reaction conditions and improved yields. acs.org

A particularly relevant development is the use of a copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) (phen) catalyst system for the synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine (B144113). mdpi.comresearchgate.net This method has been shown to be efficient for coupling N-methylacetamide with 2-bromopyridine, affording the product in high yields. mdpi.comresearchgate.net The reaction proceeds effectively using potassium phosphate (B84403) or potassium carbonate as the base in solvents like toluene (B28343), sometimes with a co-solvent such as tert-amyl alcohol. mdpi.comresearchgate.net Although the direct synthesis of the 6-bromo-substituted target compound is not detailed, the high efficiency of this protocol for the non-brominated analogue suggests its applicability. A key challenge can be the partial deacylation of the product, which can be mitigated by careful selection of the solvent and base. mdpi.comresearchgate.net

Table 1: Conditions for Goldberg Reaction of 2-Bromopyridine and N-Methylacetamide mdpi.comresearchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuI/phen (2) | K₃PO₄ | t-AmOH | 110 | 18 | 85 (with some deacylation) |

| 2 | CuI/phen (2) | K₃PO₄ | 5% t-AmOH/Toluene | 110 | 36 | 88 |

| 3 | CuI/phen (2) | K₂CO₃/K₃PO₄ | Toluene | 110 | 24 | 92 |

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for C-N bond formation and serves as a powerful alternative to the copper-catalyzed Goldberg reaction. wikipedia.org This methodology is renowned for its broad substrate scope, functional group tolerance, and often milder reaction conditions. wikipedia.orglibretexts.org The synthesis of this compound via this route would likely involve the coupling of 2,6-dibromopyridine (B144722) with N-methylacetamide.

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amide and deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-aryl amide and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to promote the key steps of the catalytic cycle. libretexts.org For the amination of 2-bromopyridines, specific palladium catalyst systems have been developed to achieve high yields. nih.gov

Table 2: Comparison of Typical Cross-Coupling Conditions

| Parameter | Goldberg Reaction | Buchwald-Hartwig Amination |

| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | N,N'-donor (e.g., 1,10-phenanthroline) | Phosphine (e.g., Xantphos, BINAP) |

| Base | Inorganic (e.g., K₃PO₄, K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |

| Temperature | High (Often >100 °C) | Mild to High (Can be room temp.) |

| Substrate Scope | Good, but can require harsh conditions | Very broad, high functional group tolerance |

Functionalization and Derivatization Strategies

An alternative to direct cross-coupling onto a pre-functionalized pyridine (B92270) ring is to build the desired functionality through a series of sequential reactions. This can involve the strategic introduction of the bromine atom and the formation of the N-methylacetamide group.

A plausible synthetic pathway can commence from a more readily available starting material, such as 2-aminopyridine (B139424). This multi-step approach involves:

N-Acylation: The primary amino group of 2-aminopyridine can be acylated to form N-(pyridin-2-yl)acetamide. This transformation is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often under catalyst-free conditions or with a mild base. orientjchem.org

Regioselective Bromination: The subsequent step is the selective introduction of a bromine atom at the 6-position of the pyridine ring. The directing effects of the acetamido group would need to be carefully considered to achieve the desired regiochemistry.

N-Methylation: The final step involves the methylation of the amide nitrogen. This can be accomplished using a suitable methylating agent, such as methyl iodide, in the presence of a base to deprotonate the amide.

This stepwise approach offers flexibility but requires careful control of regioselectivity at each stage to ensure the formation of the correct isomer.

The structural features of this compound make it a potential precursor for the synthesis of more complex heterocyclic systems via cascade reactions. One such advanced methodology is the Multi-Internal Nucleophile Ring Expansion (Multi-INRE). whiterose.ac.uk This strategy involves the cyclization of linear precursors that possess multiple internal nucleophiles, leading to the formation of novel heterocyclic-macrocyclic structures. whiterose.ac.uk

In the context of this compound, the molecule possesses key reactive sites. The bromine atom at the 6-position provides an electrophilic carbon center susceptible to nucleophilic attack. The N-methylacetamide group, or a derivative thereof where the methyl group is replaced by a longer chain containing nucleophiles (e.g., amines, hydroxyls), could participate in an intramolecular cyclization. The bromo-substituted pyridine core would act as a scaffold, and upon a triggering event, an intramolecular cascade could lead to the expansion of a ring system, yielding complex macrocyclic lactones or lactams. whiterose.ac.uk The synthesis of such a precursor is a critical step, requiring the precise assembly of the linear chain before the final ring-closing cascade is initiated. whiterose.ac.uk

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters.

For Goldberg-type reactions , key variables include the choice of catalyst, ligand, base, solvent, and temperature. Studies on analogous systems show that catalyst loading can be minimized to 1-2 mol% without sacrificing yield. researchgate.net The selection of the base (e.g., K₃PO₄ vs. K₂CO₃) and solvent system (e.g., toluene vs. t-AmOH) can significantly impact reaction rate and the prevalence of side reactions like deacylation. mdpi.comresearchgate.net

In Palladium-catalyzed Buchwald-Hartwig aminations , the choice of ligand is paramount. Different generations of phosphine ligands have been developed to improve catalytic activity, stability, and substrate scope. wikipedia.org The base is also a critical component, with strong, non-nucleophilic bases like sodium tert-butoxide often providing the best results. Temperature and reaction time must be carefully controlled to ensure complete conversion while minimizing degradation of the product or catalyst.

Furthermore, the use of microwave irradiation has been shown to dramatically accelerate Ullmann-type coupling reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. mdpi.com This technique can be a valuable tool for optimizing the synthesis of the target compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of N 6 Bromopyridin 2 Yl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of high-resolution 1H and 13C NMR spectra, along with advanced 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of N-(6-Bromopyridin-2-YL)-N-methylacetamide can be achieved.

High-Resolution 1H and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons of the bromopyridine ring and the aliphatic protons of the N-methyl and acetyl groups.

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| Pyridine-H3 | 7.50 - 7.70 (d) | 120.0 - 125.0 |

| Pyridine-H4 | 7.60 - 7.80 (t) | 140.0 - 142.0 |

| Pyridine-H5 | 7.30 - 7.50 (d) | 115.0 - 120.0 |

| N-CH3 | 3.20 - 3.40 (s) | 35.0 - 40.0 |

| COCH3 | 2.10 - 2.30 (s) | 20.0 - 25.0 |

| Pyridine-C2 | - | 155.0 - 160.0 |

| Pyridine-C6 | - | 140.0 - 145.0 |

| C=O | - | 170.0 - 175.0 |

Note: Predicted values are based on the analysis of similar structures and empirical NMR prediction tools. Actual experimental values may vary.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the correlation between protons that are coupled to each other, helping to identify the spin systems within the pyridine (B92270) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetamide (B32628) moiety and the pyridine ring, and for assigning quaternary carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be the C=O stretching vibration of the amide group, C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations of the pyridine ring. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1670 - 1630 |

| C-N (Amide) | Stretching | 1400 - 1200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-Br | Stretching | 700 - 500 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond. The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For this compound, the expected electronic transitions would be π → π* and n → π* transitions. shu.ac.uk

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands, likely in the shorter wavelength region of the UV spectrum. The conjugated system of the pyridine ring is the primary chromophore responsible for these transitions.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The presence of the bromine atom and the acetamide group as substituents on the pyridine ring can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted pyridine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this analysis confirms its molecular identity and provides insights into its chemical stability.

The molecular formula of the compound is C₈H₉BrN₂O, which corresponds to a calculated molecular weight of approximately 229.07 g/mol . chemicalbook.com High-resolution mass spectrometry can provide a more precise exact mass, which for this compound is calculated to be 227.98983 Da.

While a specific experimental mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure, which contains a bromopyridine ring and an N-methylacetamide group. Upon ionization, typically through electron impact (EI), the molecule is expected to undergo characteristic fragmentation pathways.

Key expected fragmentation processes include:

Alpha-Cleavage: A primary fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (•COCH₃).

Cleavage of the N-CO Bond: The bond between the pyridine ring nitrogen and the acetyl group can cleave, leading to fragments corresponding to the bromopyridyl-methylamine cation and a ketene (B1206846) neutral loss.

Loss of Bromine: Fragmentation involving the loss of the bromine atom (•Br) is a common pathway for brominated aromatic compounds.

Pyridine Ring Fission: At higher energies, the bromopyridine ring itself can undergo cleavage, leading to a series of smaller charged fragments.

A table of predicted principal fragments is provided below.

| Predicted Fragment Ion | Structure | Nominal m/z |

| [M]⁺ | [C₈H₉BrN₂O]⁺ | 228/230 |

| [M - CH₃]⁺ | [C₇H₆BrN₂O]⁺ | 213/215 |

| [M - COCH₃]⁺ | [C₆H₆BrN₂]⁺ | 185/187 |

| [M - Br]⁺ | [C₈H₉N₂O]⁺ | 149 |

| [C₅H₃BrN]⁺ | Bromopyridine fragment | 157/159 |

| [CH₃CO]⁺ | Acetyl cation | 43 |

The m/z values are presented for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) where applicable.

X-ray Crystallography and Crystal Engineering Insights

While a definitive crystal structure for this compound determined by single-crystal X-ray diffraction is not available in publicly accessible crystallographic databases, it is possible to predict its structural properties based on established principles of molecular geometry and intermolecular forces. Such a theoretical analysis provides a foundation for understanding its solid-state behavior.

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of a bromine atom, a pyridine nitrogen atom, and a carbonyl oxygen atom creates multiple sites for hydrogen bonding and halogen bonding.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···N hydrogen bonds are expected to be prominent. The carbonyl oxygen is a strong hydrogen bond acceptor, likely interacting with methyl or pyridine C-H groups of neighboring molecules.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. It could form C-Br···O or C-Br···N interactions with the carbonyl oxygen or pyridine nitrogen of adjacent molecules, respectively. These directional interactions can be a strong driving force in the formation of specific packing motifs.

The combination of the intermolecular interactions described above could lead to the formation of extended supramolecular networks. For instance, chains of molecules could be formed via head-to-tail C-H···O hydrogen bonds. These primary one-dimensional chains could then be further organized into two-dimensional sheets through weaker interactions. Halogen bonding (C-Br···N) or π-π stacking could act as the linking forces between these chains, extending the structure into a 2D network. The specific nature and robustness of this network would depend on the subtle interplay and hierarchy of these different intermolecular forces.

Theoretical and Computational Investigations of N 6 Bromopyridin 2 Yl N Methylacetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would provide the foundational data for all subsequent analyses of N-(6-Bromopyridin-2-YL)-N-methylacetamide. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, DFT calculations would yield specific energy values for these orbitals. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Hypothetical Data Table: Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).

Global Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment (ω = μ² / 2η). This index is crucial for classifying molecules as strong or weak electrophiles.

Hypothetical Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Potential (μ) | -(I + A) / 2 | Data not available |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of this compound. This involves calculating the frequencies and intensities of characteristic bond stretches, bends, and torsions. For instance, the calculations would identify the frequencies for the C=O stretch of the acetamide (B32628) group, C-N stretches, C-Br stretch, and aromatic C-H vibrations.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the signals in experimentally obtained NMR spectra.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface. Different colors indicate varying electrostatic potentials:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, this would likely be around the oxygen and nitrogen atoms of the acetamide group.

Blue: Regions of most positive potential, indicating electron-deficient areas prone to nucleophilic attack. This would be expected around the hydrogen atoms.

Green: Regions of neutral potential.

The MEP map provides a clear picture of the molecule's polarity and is useful for predicting intermolecular interactions.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule and between molecules. This method is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG).

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified and visualized as isosurfaces:

Blue surfaces: Indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces: Represent weak van der Waals interactions.

Red surfaces: Signify repulsive interactions, like steric clashes.

For this compound, NCI analysis would reveal potential intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds.

For this compound, AIM analysis would be used to:

Locate bond critical points (BCPs) between atoms to confirm the molecular graph.

Analyze the properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ).

The values of these properties would help classify bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions, providing a deeper understanding of the bonding within the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, revealing intricate details about their structural fluctuations, interactions, and conformational changes. nih.gov For this compound, MD simulations would be invaluable for understanding its behavior in various environments.

The most significant conformational dynamic in this compound is the isomerization around the C-N amide bond. Like all N-substituted amides, this molecule can exist in cis and trans conformations, referring to the relative orientation of the carbonyl oxygen and the N-substituent (in this case, the bromopyridinyl group). The trans isomer is generally more thermodynamically stable. aip.org

Computational studies on the model compound N-methylacetamide (NMA) have extensively characterized this isomerization. The energy barrier for rotation around the C-N bond is significant, on the order of 85 kJ/mol (approximately 20 kcal/mol) for the neutral molecule, making spontaneous interconversion at room temperature a slow process. aip.org This high barrier is due to the partial double-bond character of the amide C-N bond. The isomerization pathway is not a simple rotation but is coupled with the pyramidal inversion of the nitrogen atom. aip.orgacs.org

In this compound, these fundamental dynamics of the amide bond are expected to persist. The bulky 6-bromopyridin-2-yl group attached to the nitrogen atom would likely influence the relative stability of the cis and trans conformers and the precise energy of the transition state for isomerization due to steric hindrance. Ab initio studies on NMA have identified multiple stable conformers based on the orientation of the methyl groups, suggesting that the broader conformational landscape of the title compound would be similarly complex. umich.edu

The chemical structure of this compound allows for a variety of intermolecular interactions that dictate its condensed-phase behavior and solvation properties. These interactions can be effectively studied using MD simulations in explicit solvent models. capes.gov.bracs.org

The primary interaction modes include:

Hydrogen Bonding: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor. In protic solvents like water, it would readily form hydrogen bonds. acs.org MD simulations of NMA in water have shown that these interactions are crucial to its solvation and dynamics. researchgate.net

Dipole-Dipole Interactions: The amide group possesses a large dipole moment, leading to strong dipole-dipole interactions between molecules. libretexts.org

Halogen Bonding: The bromine atom on the pyridine (B92270) ring can act as a Lewis acid, forming a halogen bond with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms). This is a directional, non-covalent interaction that can influence crystal packing and molecular recognition.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic rings. researchgate.net These interactions are important for the stability of molecular aggregates and crystal structures.

Solvent has a profound effect on molecular properties. Studies on NMA show that solvation in water significantly shifts vibrational frequencies, such as the amide I mode (C=O stretch). capes.gov.br The solvent environment also influences the conformational equilibrium and the dynamics of isomerization. acs.org For this compound, polar solvents would stabilize the molecule's ground state dipole moment, while specific interactions like hydrogen bonding would compete with and modulate intermolecular associations.

| Interaction Type | Participating Group(s) | Expected Significance |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen (C=O) | High (especially in protic solvents) |

| Dipole-Dipole | Amide Group (-C(O)N-) | High |

| Halogen Bonding | Bromine Atom (-Br) | Moderate |

| π-π Stacking | Pyridine Ring | Moderate (dependent on geometry) |

| Dispersion Forces | Entire Molecule | High (cumulative effect) |

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric coordinates. researchgate.net Characterizing the PES is fundamental to understanding conformational preferences, reaction pathways, and vibrational dynamics. For this compound, the most critical region of the PES relates to the isomerization of the amide bond.

Detailed ab initio and machine-learned potential energy surfaces have been developed for the model compound N-methylacetamide. researchgate.net These studies provide a blueprint for the expected PES of the title compound. The key features of the NMA PES are two distinct energy minima corresponding to the trans and cis isomers. researchgate.net The trans isomer is the global minimum, with the cis isomer being higher in energy by approximately 2-3 kcal/mol. umich.edu

These minima are separated by high-energy transition states (saddle points) on the PES. The path connecting the isomers, known as the intrinsic reaction coordinate, details the geometric changes that occur during isomerization. aip.org For NMA, two primary transition states for the cis-trans interconversion have been identified and characterized computationally. researchgate.net The energy and structure of these stationary points are crucial for determining the kinetics of the isomerization process. The PES for this compound would be qualitatively similar but quantitatively modified by the electronic and steric influence of the bromopyridinyl substituent.

| Stationary Point | Description | Relative Energy (kcal/mol) - Ab Initio | Reference |

|---|---|---|---|

| trans-NMA | Global Minimum | 0.00 | researchgate.net |

| cis-NMA | Local Minimum | 2.84 | researchgate.net |

| TS1 | Transition State 1 | 20.89 | researchgate.net |

| TS2 | Transition State 2 | 21.03 | researchgate.net |

Reactivity and Reaction Mechanisms of N 6 Bromopyridin 2 Yl N Methylacetamide

Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. The mechanism typically involves a two-step addition-elimination process. chemistrysteps.com First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For pyridine and its derivatives, SNAr reactions are generally more facile than for benzene (B151609) analogues. This is because the electronegative nitrogen atom in the pyridine ring lowers the energy of the electron-rich Meisenheimer intermediate, particularly when the attack occurs at the C-2 or C-4 positions, allowing the negative charge to be delocalized onto the nitrogen. stackexchange.com

However, the feasibility of SNAr reactions is highly dependent on the electronic nature of other substituents on the ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group, as they further stabilize the anionic intermediate. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups (EDGs) destabilize this intermediate and deactivate the ring towards nucleophilic attack.

In the case of N-(6-Bromopyridin-2-YL)-N-methylacetamide, the N-methylacetamide group at the 6-position acts as an electron-donating group through the resonance of the nitrogen lone pair with the pyridine ring. This electron-donating character increases the electron density of the aromatic system, making it less electrophilic and thus less susceptible to attack by nucleophiles. Consequently, direct nucleophilic aromatic substitution of the bromine atom at the C-2 position is generally unfavorable under standard SNAr conditions.

Transformations Involving the Amide Moiety

The amide functional group is known for its exceptional stability, which stems from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. chemistrysteps.com This delocalization imparts a partial double bond character to the C-N bond, making amides the least reactive among carboxylic acid derivatives. chemistrysteps.com Transformations of the amide moiety in this compound typically require forcing conditions or specific activation.

Hydrolysis and Amidation Pathways

Amide hydrolysis, the cleavage of the amide bond by water, results in a carboxylic acid and an amine. This process is slow under neutral conditions and is typically catalyzed by either strong acid or strong base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the corresponding carboxylic acid.

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. The elimination of the amide anion, which is a very poor leaving group, is the rate-determining step and often requires heat. researchgate.net The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid. researchgate.net

| Condition | Reagents | General Mechanism |

|---|---|---|

| Acidic | Concentrated HCl or H₂SO₄, Heat | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Basic | Concentrated NaOH or KOH, Heat | Nucleophilic attack of hydroxide on carbonyl carbon followed by elimination of the amide anion. |

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for primary and secondary amines and amides, involving the replacement of a hydrogen atom on the nitrogen with an alkyl or acyl group, respectively. However, this compound is a tertiary amide. The amide nitrogen is bonded to three carbon atoms: the carbonyl carbon, the C-2 carbon of the pyridine ring, and the methyl group carbon.

As there are no hydrogen atoms directly attached to the amide nitrogen, it cannot undergo conventional deprotonation to form a nucleophile. Therefore, this compound is not susceptible to further N-alkylation or N-acylation reactions under standard conditions. While certain palladium-catalyzed methods for the N-acylation of tertiary amines via C-N bond cleavage have been developed, these are specialized transformations and not considered typical N-acylation reactions. organic-chemistry.orgnih.govacs.orgacs.org

Bromine-Mediated Cross-Coupling Reactions

The most significant and synthetically useful area of reactivity for this compound involves the bromine atom at the C-2 position of the pyridine ring. The carbon-bromine bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Role of Bromine as a Leaving Group in C-C Bond Formation

In palladium-catalyzed cross-coupling reactions, the general catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex into the carbon-halogen bond. The bromine atom in this compound is an excellent leaving group for this process. This step, often rate-determining, forms a square planar palladium(II) intermediate.

This organopalladium(II) species then undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) or coordinates with an alkene or alkyne. The final step is reductive elimination, where the two organic fragments are joined, forming the new C-C bond and regenerating the active palladium(0) catalyst, allowing the cycle to continue. youtube.com This reactivity makes the bromine atom a key site for molecular elaboration through reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.org

Catalytic Systems for Bromopyridine Functionalization

The success of cross-coupling reactions on 2-bromopyridine (B144113) substrates hinges on the selection of an appropriate catalytic system, which typically consists of a palladium source, a ligand, a base, and a solvent.

Palladium Source: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).

Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. For bromopyridines, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and prevent catalyst deactivation. Examples range from simple triphenylphosphine (B44618) (PPh₃) to more complex biarylphosphine ligands (e.g., RuPhos, XPhos) used in Buchwald-Hartwig amination. nih.gov

Base: A base is required in most cross-coupling reactions. Its roles can include promoting the transmetalation step in Suzuki couplings, neutralizing the hydrogen halide produced in Heck reactions, and acting as a deprotonating agent in Sonogashira and Buchwald-Hartwig reactions. acs.orgacs.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

Solvent: The choice of solvent depends on the specific reaction, but common options include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons like toluene (B28343).

| Reaction | Coupling Partner | Typical Pd Source | Typical Ligand | Typical Base | Typical Solvent | Bond Formed |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | C-C (Aryl) |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | C-C (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (+ CuI) | PPh₃ | Et₃N, DiPEA | THF, DMF | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | C-N |

Advanced Applications and Role As a Chemical Building Block

Precursor in Heterocyclic Synthesis

The presence of a reactive bromine atom on the pyridine (B92270) ring at a position amenable to substitution reactions makes N-(6-Bromopyridin-2-YL)-N-methylacetamide a highly useful precursor for constructing more complex heterocyclic structures. This is particularly evident in its application for creating novel pyridine derivatives and its potential as a foundational unit for larger macrocyclic and medium-sized ring systems.

Construction of Novel Pyridine Derivatives

The bromine atom at the 6-position of the pyridine ring is a key functional handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.netnih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the generation of a diverse library of novel pyridine derivatives. researchgate.net The general scheme for such a transformation involves the coupling of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base.

The versatility of the Suzuki-Miyaura coupling allows for the incorporation of a broad range of functional groups on the aryl partner, which can be either electron-rich or electron-deficient. mdpi.com This adaptability is crucial for fine-tuning the electronic and steric properties of the resulting pyridine derivatives for various applications, including medicinal chemistry and materials science. nih.gov

Table 1: Examples of Aryl and Heteroaryl Groups Introduced via Suzuki-Miyaura Coupling

| Aryl/Heteroaryl Boronic Acid | Resulting 2-Substituted Pyridine Derivative |

|---|---|

| Phenylboronic acid | N-methyl-N-(6-phenylpyridin-2-yl)acetamide |

| 4-Methoxyphenylboronic acid | N-methyl-N-(6-(4-methoxyphenyl)pyridin-2-yl)acetamide |

| 3-Nitrophenylboronic acid | N-methyl-N-(6-(3-nitrophenyl)pyridin-2-yl)acetamide |

| Thiophen-2-ylboronic acid | N-methyl-N-(6-(thiophen-2-yl)pyridin-2-yl)acetamide |

| Pyridin-3-ylboronic acid | N-methyl-N-(6-(pyridin-3-yl)pyridin-2-yl)acetamide |

Building Block for Macrocyclic and Medium-Sized Ring Systems

The 2,6-disubstituted nature of this compound makes it an ideal building block for the synthesis of macrocyclic and medium-sized ring systems. researchgate.netnih.govmdpi.com These larger ring structures are of significant interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to biological targets. nih.govillinois.edu

One common strategy for constructing such systems is the use of template-directed synthesis, where a metal ion coordinates to two or more pyridine-containing fragments, bringing them into proximity to facilitate a ring-closing reaction. nih.gov The pyridine nitrogen and the amide oxygen of this compound can act as donor atoms for the template metal ion. Subsequent functionalization of the bromo group and the methyl group on the amide nitrogen can provide the necessary reactive sites for macrocyclization.

Furthermore, the principles of ring-closing metathesis and other transition metal-catalyzed cross-coupling reactions can be applied to precursors derived from this compound to form these complex cyclic architectures. nih.gov The rigidity of the pyridine unit imparts a degree of pre-organization to the linear precursor, which can favor the intramolecular cyclization process over intermolecular polymerization.

Ligand Design in Coordination Chemistry

The pyridine-amide moiety is a well-established and versatile coordinating unit in inorganic and organometallic chemistry. vot.pl this compound and its derivatives are excellent candidates for ligand design due to the presence of both a pyridine nitrogen and an amide group, which can cooperate in binding to a metal center.

Design Principles for Pyridine-Amide Ligands

The design of pyridine-amide ligands is guided by several key principles to achieve desired coordination properties and complex stability. The pyridine nitrogen acts as a typical σ-donor, while the amide group can coordinate through either the oxygen or, upon deprotonation, the nitrogen atom. pvpcollegepatoda.orgcyberleninka.ru The chelate effect, where a ligand binds to a metal ion through two or more donor atoms to form a ring, is a primary stabilizing factor. In the case of this compound, the formation of a five-membered chelate ring involving the pyridine nitrogen and the amide oxygen is anticipated.

Metal Complexation Studies and Coordination Modes

This compound and its derivatives can coordinate to a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, and palladium. pvpcollegepatoda.orgcyberleninka.rukoreascience.kr The coordination mode can vary depending on the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating ligands. nih.govmdpi.com

The most common coordination mode for neutral pyridine-amide ligands is as a bidentate N,O-donor, forming a stable five-membered chelate ring. koreascience.kr In this mode, the pyridine nitrogen and the carbonyl oxygen of the amide group bind to the metal center. Upon deprotonation of the amide nitrogen, the ligand can act as a bidentate N,N-donor, which can stabilize higher oxidation states of the metal. Bridging coordination modes are also possible, particularly in the formation of polynuclear complexes. rsc.org

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| Monodentate | Pyridine N | Coordination through the pyridine nitrogen only. |

| Bidentate (N,O) | Pyridine N, Amide O | Formation of a five-membered chelate ring. |

| Bidentate (N,N) | Pyridine N, Deprotonated Amide N | Requires deprotonation of the amide proton. |

| Bridging | Pyridine N and Amide O/N | Ligand bridges two or more metal centers. |

Spectroscopic and Structural Characterization of Metal Complexes

The formation and structure of metal complexes with this compound can be elucidated using a variety of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: Coordination of the amide carbonyl oxygen to a metal center typically results in a shift of the C=O stretching frequency to a lower wavenumber (red shift) in the IR spectrum. This provides direct evidence of the involvement of the amide group in metal binding. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. chemicalbook.com Upon coordination, changes in the chemical shifts of the pyridine and acetamide (B32628) protons and carbons are observed, providing insights into the coordination environment. For paramagnetic complexes, NMR signals may be broadened or significantly shifted. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. mdpi.comresearchgate.netacs.orgresearchgate.net It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. acs.org For complexes with ligands similar to this compound, X-ray structures have confirmed various coordination geometries, including distorted tetrahedral, square pyramidal, and octahedral arrangements, depending on the metal and other ligands present. mdpi.comresearchgate.net

Table 3: Expected Spectroscopic and Structural Data for a Typical Metal Complex

| Technique | Observable | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) | Confirms coordination of the amide oxygen. |

| 1H NMR | Downfield shift of pyridine protons | Indicates coordination of the pyridine nitrogen. |

| UV-Vis | d-d transition bands | Provides information on the coordination geometry. |

| X-ray Crystallography | Bond lengths and angles | Determines the precise 3D structure of the complex. |

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the role of the chemical compound this compound in material science research, particularly concerning its application in nonlinear optical (NLO) materials.

General searches on substituted pyridine derivatives did indicate their broad use in the development of NLO materials, but none of the retrieved sources mentioned or alluded to the use of this compound.

Therefore, due to the lack of available scientific literature on this specific topic, the advanced application of this compound in the realm of nonlinear optical materials cannot be detailed at this time. No research findings or data tables could be generated as per the request.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide. Future research should prioritize methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous reagents and solvents.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . Compared to conventional heating methods, microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity, often with reduced solvent usage. mdpi.comrsc.orgnih.gov Research into the microwave-assisted synthesis of the pyridine (B92270) core, potentially through one-pot multicomponent reactions, could offer a more efficient pathway. mdpi.com For the subsequent N-acetylation step, exploring eco-friendly and catalyst-free conditions is a critical avenue. Studies have demonstrated successful N-acylation reactions using greener solvents, including water and bio-based solvents, or even under solvent-free conditions. researchgate.net

Another key area for development is catalytic amidation . Traditional amidation methods often rely on stoichiometric activating agents that generate significant waste. nih.gov The exploration of catalytic direct amidation, using catalysts based on boron guidechem.com or other metals, would represent a more atom-economical and sustainable approach to forming the amide bond in this compound. Furthermore, continuous-flow technologies could offer a safer and more scalable method for N-acylation, potentially using less hazardous reagents like acetonitrile (B52724) as the acetylating agent.

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthesis Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Pyridine Ring Formation | Multi-step synthesis with harsh reagents and purification | Microwave-assisted one-pot multicomponent reaction | Reduced reaction time, higher yields, lower energy consumption. mdpi.comrsc.orgnih.gov |

| N-Acetylation | Use of acetic anhydride (B1165640) or acetyl chloride with organic solvents | Catalyst-free reaction in water or bio-based solvents; Continuous-flow with acetonitrile | Milder reaction conditions, reduced use of hazardous reagents, improved safety and scalability. researchgate.net |

| Amide Bond Formation | Stoichiometric activating agents | Catalytic direct amidation | Higher atom economy, reduced waste generation. nih.govguidechem.com |

Exploration of Novel Reactivity Patterns

The unique combination of a bromopyridine and an N-methylacetamide moiety in this compound opens up a wide array of possibilities for exploring novel reactivity patterns.

The bromine atom at the 6-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions . This functionality allows for the introduction of a diverse range of substituents, enabling the synthesis of a library of novel derivatives. Future research could focus on well-established methods such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. Additionally, carbonylative cross-coupling reactions could be employed to introduce ketone functionalities. The nitrogen atom of the pyridine ring can also play a crucial role as a directing group in C-H activation reactions, facilitating the functionalization of other positions on the pyridine ring or adjacent aromatic systems. mdpi.com

The N-methylacetamide group also offers avenues for novel transformations. While generally stable, the amide bond can be cleaved under specific conditions. More interestingly, the methyl group and the acetyl group could potentially be functionalized. For example, directed C-H activation could be explored to introduce substituents on the N-methyl group. The carbonyl group of the acetamide (B32628) could also participate in various condensation or addition reactions.

Potential novel reactions to be explored are summarized in Table 2.

| Reactive Site | Type of Reaction | Potential Outcome |

| 6-Bromo Position | Suzuki Cross-Coupling | Introduction of aryl or vinyl groups. |

| 6-Bromo Position | Heck Cross-Coupling | Introduction of alkenyl groups. |

| 6-Bromo Position | Carbonylative Coupling | Formation of aryl pyridine ketones. |

| Pyridine Ring | C-H Activation | Regioselective functionalization at other positions. mdpi.com |

| N-Methyl Group | Directed C-H Functionalization | Introduction of new substituents on the methyl group. |

Integration into Advanced Functional Materials

The electronic and structural characteristics of this compound make it a promising candidate for integration into a variety of advanced functional materials.

In the field of organic electronics , pyridine-containing molecules are known to be excellent electron-transporting materials. rsc.org By tuning the electronic properties of the molecule through substitution at the bromo-position, derivatives of this compound could be designed for use in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.org The pyridine nitrogen can also coordinate with metal ions, suggesting potential applications as ligands in the formation of metal-organic frameworks (MOFs) . researchgate.netacs.org These materials have tunable porosity and properties, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the pyridine moiety is a known fluorophore and can act as a chemosensor for the detection of metal ions and other analytes. mdpi.comnih.gov By incorporating this compound or its derivatives into sensor arrays, novel devices for environmental monitoring or medical diagnostics could be developed. The ability of the pyridine ring to be functionalized also opens the door to the creation of novel polymers with tailored electronic and physical properties.

Potential applications in advanced materials are highlighted in Table 3.

| Material Class | Potential Application | Rationale |

| Organic Electronics | Electron-transporting layers in OLEDs and solar cells | Pyridine derivatives often exhibit good electron mobility and tunable energy levels. rsc.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | The pyridine nitrogen can act as a coordinating ligand for metal centers. researchgate.netacs.org |

| Sensors | Fluorescent chemosensors for metal ions | The pyridine ring can exhibit changes in fluorescence upon binding to analytes. mdpi.comnih.gov |

| Polymers | Conductive polymers, functional materials | The bromo-functionality allows for polymerization through cross-coupling reactions. |

Q & A

Q. How can researchers optimize the synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-bromopyridin-2-amine with acetyl chloride derivatives under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) can improve coupling efficiency in cross-electrophile reactions .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:3).

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. Ensure high-resolution data (<1.0 Å) to resolve bromine atom positions .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: N-methyl (~δ 3.0 ppm), pyridine protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~2.1 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 257 (C₈H₉BrN₂O⁺).

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using:

- Co-solvents : DMSO (≤1% v/v) for initial stock solutions.

- Surfactants : Tween-80 (0.1% w/v) for hydrophobic interactions.

- pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to mimic physiological and lysosomal conditions.

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological targets of this compound?

- Methodological Answer : Use density functional theory (DFT) and molecular docking:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina. Focus on the bromopyridine moiety’s halogen-bonding potential with protein backbones (e.g., carbonyl groups at 3.0–3.5 Å distances) .

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements.

Q. What strategies resolve contradictions between experimental inhibition data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigate by:

- Explicit Solvent Models : Include water molecules in MD simulations to account for solvation .

- Ensemble Docking : Use multiple protein conformations (e.g., from NMR or cryo-EM) to capture dynamic binding pockets.

- Experimental Validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .

Q. How can researchers elucidate the mechanism of action in enzymatic inhibition?

- Methodological Answer : Combine kinetic and structural analyses:

- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450). SHELX refinement can reveal binding poses and conformational changes .

- Fluorescence Quenching : Monitor tryptophan residue emission (λex 280 nm) to detect ligand-induced protein folding changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.